2-(3-Aminoazetidin-1-yl)-N-benzylacetamid

Übersicht

Beschreibung

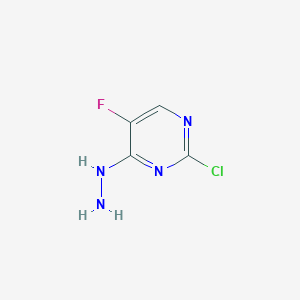

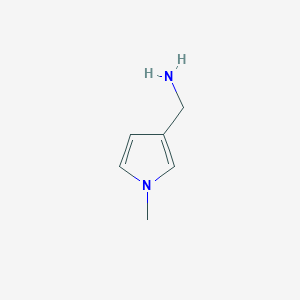

2-(3-aminoazetidin-1-yl)-N-benzylacetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-aminoazetidin-1-yl)-N-benzylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminoazetidin-1-yl)-N-benzylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Wirkstoffdesign

2-(3-Aminoazetidin-1-yl)-N-benzylacetamid: hat sich im Bereich der medizinischen Chemie als vielversprechend erwiesen, insbesondere bei der Entwicklung neuer pharmazeutischer Verbindungen. Seine Struktur ähnelt der von β-Lactam-Antibiotika, die für ihre antibakterielle Aktivität von entscheidender Bedeutung sind . Forscher erforschen seinen Einsatz bei der Herstellung neuer Verbindungen, die als hoch affine, nicht-imidazolische Histamin-H3-Rezeptoragonisten dienen können, die möglicherweise zur Behandlung von Erkrankungen des zentralen Nervensystems nützlich sind .

Biochemische Forschung

In der Biochemie wird diese Verbindung auf ihre Rolle bei der Enzyminhibition und Proteininteraktion untersucht. Es gehört zur Azetidin-Familie, die dafür bekannt ist, in Peptide eingebaut zu werden, die Enzyme hemmen oder Protein-Protein-Interaktionen modulieren können . Dies kann zu neuen Erkenntnissen über zelluläre Prozesse und zur Entwicklung therapeutischer Mittel führen.

Pharmakologie

Pharmakologisch wird This compound auf sein therapeutisches Potenzial untersucht. Es wurde als Bestandteil von Verbindungen identifiziert, die mit dem Histamin-H3-Rezeptor interagieren, der eine Rolle bei verschiedenen physiologischen Prozessen wie Schlaf, Kognition und Appetitregulierung spielt . Dies macht es zu einem Kandidaten für die Entwicklung von Medikamenten, die auf diese Prozesse abzielen.

Industrielle Anwendungen

Die industriellen Anwendungen dieser Verbindung sind mit ihrer Rolle bei der Synthese komplexerer chemischer Einheiten verbunden. Es dient als Baustein bei der Synthese verschiedener Polymere und Materialien mit potenziellen Anwendungen in Beschichtungen, Klebstoffen und anderen Spezialmaterialien.

Chemische Syntheseforschung

Im Bereich der chemischen Synthese ist This compound aufgrund seiner Reaktivität wertvoll. Es wird bei der Synthese von Pyrimidinderivaten eingesetzt, die bei der Entwicklung von Medikamenten und Agrochemikalien eine wichtige Rolle spielen. Sein einzigartiges Reaktivitätsprofil ermöglicht die Herstellung verschiedener chemischer Strukturen, die zu neuen Entdeckungen in der synthetischen Chemie führen können .

Umweltstudien

Obwohl direkte Anwendungen in Umweltstudien nicht gut dokumentiert sind, können Verbindungen wie This compound in der Umwelttoxikologie als Referenzsubstanzen verwendet werden. Sie tragen zum Verständnis des Umweltverhaltens ähnlicher Verbindungen und zur Bewertung der Auswirkungen von vom Menschen hergestellten Chemikalien auf Ökosysteme bei.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-azetidinones containing anthraquinone moiety, have shown cytotoxicity against various human cancer cell lines .

Mode of Action

Related compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Related compounds have been shown to interact with the histamine h3 receptor, which regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction could potentially affect various physiological processes such as sleep-wake regulation, cognition, and food intake .

Pharmacokinetics

A related compound, vuf16839 (14d), has been reported to have nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar properties, which could impact its bioavailability.

Result of Action

Related compounds have demonstrated cytotoxicity against various human cancer cell lines , suggesting that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar effects.

Biochemische Analyse

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial in modulating neurotransmitter release in the central nervous system. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide exhibits binding affinity towards cytochrome P450 enzymes, which are essential for drug metabolism . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

2-(3-aminoazetidin-1-yl)-N-benzylacetamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide has been shown to affect the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to altered neurotransmitter release . This compound also impacts gene expression by binding to specific transcription factors, thereby regulating the transcription of genes involved in cell growth and differentiation . Furthermore, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction involves hydrogen bonds and hydrophobic interactions, stabilizing the compound within the receptor’s binding pocket. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide inhibits the activity of certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . The compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide remains stable under standard laboratory conditions for extended periods . It undergoes gradual degradation when exposed to light and high temperatures . Long-term effects observed in in vitro and in vivo studies include sustained modulation of neurotransmitter release and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At high doses, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(3-aminoazetidin-1-yl)-N-benzylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide is influenced by the availability of cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione . These interactions affect the levels of metabolites and the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, such as organic cation transporters . Once inside the cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct 2-(3-aminoazetidin-1-yl)-N-benzylacetamide to specific compartments or organelles . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-7-15(8-11)9-12(16)14-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTWIMLOQOHZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)

![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)